molecular formula C3H6<br>C3H6<br>CH2CHCH3<br>CH3CHCH2 B3422286 Propylene CAS No. 25085-53-4

Propylene

Cat. No.: B3422286
CAS No.: 25085-53-4
M. Wt: 42.08 g/mol
InChI Key: QQONPFPTGQHPMA-UHFFFAOYSA-N
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Description

Propylene, also known as propene, is an unsaturated organic compound with the chemical formula CH₃CH=CH₂. It is a colorless gas with a faint petroleum-like odor and is the second simplest member of the alkene class of hydrocarbons. This compound is a significant raw material in the petrochemical industry and is used in the production of various chemicals and materials .

Synthetic Routes and Reaction Conditions:

    Steam Cracking: The dominant technology for producing this compound is steam cracking, using propane or naphtha as the feedstock.

    Propane Dehydrogenation: This method involves the dehydrogenation of propane to produce this compound.

    Methanol to this compound (MTP): This process converts methanol to this compound using a series of catalytic reactions.

Industrial Production Methods:

    Fractional Distillation: this compound can be separated by fractional distillation from the hydrocarbon mixtures obtained from cracking and other refining processes.

    Olefin Conversion Technology: In this process, this compound is interconverted with ethylene and 2-butenes using rhenium and molybdenum catalysts.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

Propylene, also known as propene, is an unsaturated organic compound with the chemical formula CH3CH=CH2 . It is primarily used in the production of polythis compound and this compound oxide . In the pharmaceutical industry, this compound glycol, a derivative of this compound, is used as a solvent and diluent in various preparations . It is also used in the manufacture of polyester resins and in the formulation of functional fluids .

Mode of Action

It is believed to be similar to that of ethanol . It is known to enhance drug penetration by disrupting the lipid bilayer structure in the stratum corneum and increasing the drug’s diffusion coefficient . It can also extract lipids, making the stratum corneum more permeable as it forms aqueous channels .

Biochemical Pathways

This compound glycol is a product of several biochemical pathways. It is produced on a large scale, approximately three million metric tons per year, and is among the most important group of synthetic organic chemicals in commerce today . The dominant technology for producing this compound is steam cracking, using propane as the feedstock . Cracking propane yields a mixture of ethylene, this compound, methane, hydrogen gas, and other related compounds .

Pharmacokinetics

After intravenous administration of this compound glycol, the pharmacokinetics were found to be nonlinear, based on a saturable clearance . The apparent first-order half-life was 2.3 +/- 0.7 hours . There was no evidence of lactic acidosis, hemolysis, or increase in osmolality at 3-15 g/m2 this compound glycol infused over periods of 4 hours .

Result of Action

The primary result of this compound’s action is its use in the production of various important compounds. It is used in the production of polythis compound, a versatile polymer used in packaging, textiles, and other applications . This compound oxide, another product of this compound, is used in the production of polyurethanes and this compound glycol .

Action Environment

The action of this compound and its derivatives can be influenced by various environmental factors. For instance, the production of this compound via steam cracking is influenced by the temperature and pressure of the process . Additionally, the effectiveness of this compound glycol as a penetration enhancer can be affected by the condition of the skin, such as its hydration level .

Comparison with Similar Compounds

Propylene is similar to other alkenes such as ethylene and butylene. it has unique properties that make it valuable in industrial applications:

This compound’s unique reactivity and versatility make it a crucial compound in the petrochemical industry, distinguishing it from other similar alkenes.

Properties

IUPAC Name

prop-1-ene
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InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3
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InChI Key

QQONPFPTGQHPMA-UHFFFAOYSA-N
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Canonical SMILES

CC=C
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Molecular Formula

C3H6, Array, CH3CHCH2
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Related CAS

25085-53-4, 26063-22-9, 779327-97-8, 16813-72-2, 15220-87-8, 6842-15-5, 9003-07-0
Record name Isotactic polypropylene
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DSSTOX Substance ID

DTXSID5021205
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Molecular Weight

42.08 g/mol
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Physical Description

Propylene is a colorless gas with a faint petroleum like odor. It is shipped as a liquefied gas under its own vapor pressure. For transportation it may be stenched. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make other chemicals. Can cause explosion., A colorless gas with the odor of olefins (alkenes); [ACGIH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint petroleum like odor.
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Boiling Point

-53.9 °F at 760 mmHg (NTP, 1992), -47.68 °C, -48 °C, -53.9 °F
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Flash Point

-162 °F (NTP, 1992), -108 °C, -162 °F (-108 °C), Flammable gas, -162 °F
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Solubility

44.6 mL/100 mL (NTP, 1992), In water, 200 mg/L at 25 °C, In water, 44.6 mL gas/100 mL at 20 °C, Very soluble in water, Very soluble in ethanol, acetic acid, For more Solubility (Complete) data for Propylene (7 total), please visit the HSDB record page., Solubility in water: poor
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Density

0.609 at -52.6 °F (USCG, 1999) - Less dense than water; will float, 0.5139 at 20 °C/4 °C (liquid), Density: 1.49 (Air = 1.0) (triple point), Density: 0.505 g/cu cm at 25 °C (pressure >1 atm ), Relative density (water = 1): 0.5, 0.609 at -52.6 °F
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Vapor Density

1.46 at 32 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.46 (Air = 1.0) at 0 °C, Relative vapor density (air = 1): 1.5, 4.46
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Vapor Pressure

1 mmHg at -205.4 °F ; 760 mmHg at -53.9 °F (NTP, 1992), VP: 10 atm at 19.8 °C, 8.69X10+3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 1158, 1 mmHg at -205.4 °F
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Mechanism of Action

In an in vitro study of the mechanism of action of ethylene as a plant growth inhibitor, the effects of ethylene and some of its analogs, including propylene, on the oxidation of indole-3-acetic acid were examined. Ethylene and its analogs inhibited the oxidation of indole-3-acetic acid by peroxidase under conditions where the iron complex (compound III, an oxy-ferrous complex of peroxidase) shuttle was activated. Inhibition occurred only in the presence of the superoxide anion radical 02(-). Spectral and kinetic data indicated that ethylene and its analogs enhanced the rate of reaction of 02(-) with peroxidase; ie, the iron complex (compound III) shuttle, resulting in the formation of compound III. Propylene was a less effective inhibitor than ethylene.
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Impurities

Contaminants are propane, ethane, carbon dioxide., Polymerization grade propylene typically contains the following impurities (ppm max): saturates (200), butylene (20), ethylene (20), methylacetylene (10), oxygen (10), butadiene (5), propadiene (5), carbon monoxide (5), carbon dioxide (5), water (5), hydrogen (5), and methanol (5).
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Color/Form

Colorless gas

CAS No.

115-07-1, 13987-01-4, 6842-15-5, 25085-53-4, 90530-12-4
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propylene
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Record name Propylene
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Record name PROPYLENE
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Record name Propylene
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Record name PROPYLENE
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Record name PROPYLENE
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Melting Point

-301.4 °F (NTP, 1992), -185.30 °C, -185 °C, -301.4 °F
Record name PROPYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4355
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/138
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Propylene
Reactant of Route 2
Propylene
Reactant of Route 3
Propylene
Reactant of Route 4
Propylene
Reactant of Route 5
Propylene
Reactant of Route 6
Propylene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.